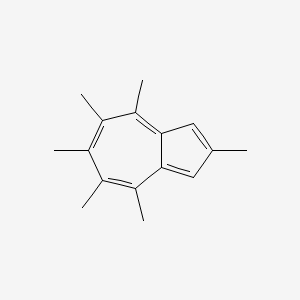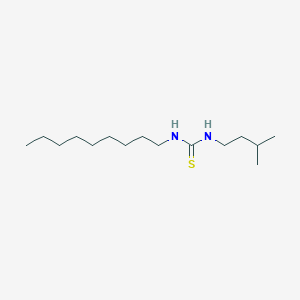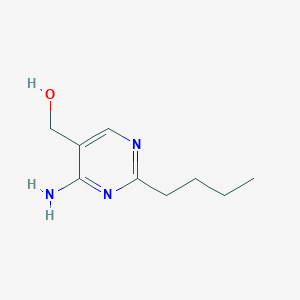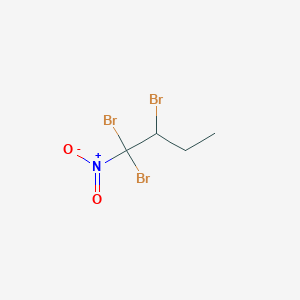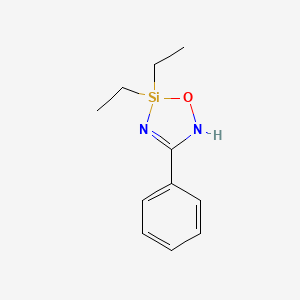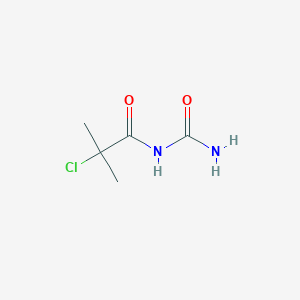
N-Carbamoyl-2-chloro-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-2-chloro-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a carbamoyl group (–CONH2) attached to a 2-chloro-2-methylpropanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing N-Carbamoyl-2-chloro-2-methylpropanamide involves the reaction of 2-chloro-2-methylpropanoic acid with urea in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide.
Alternative Synthesis: Another approach involves the reaction of 2-chloro-2-methylpropanoic acid chloride with ammonium carbamate. This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale carbamoylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-Carbamoyl-2-chloro-2-methylpropanamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-methylpropanoic acid and urea.
Oxidation: Oxidative reactions can convert the amide group to a corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products:
Substitution Reactions: Products include substituted amides, alcohols, or thiols.
Hydrolysis: Major products are 2-chloro-2-methylpropanoic acid and urea.
Oxidation: The primary product is 2-chloro-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: N-Carbamoyl-2-chloro-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
Enzyme Inhibition: Research explores its role as an inhibitor of specific enzymes, which could lead to the development of new drugs.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Agricultural Chemicals: It is a precursor in the synthesis of herbicides and pesticides.
Wirkmechanismus
The mechanism by which N-Carbamoyl-2-chloro-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-Carbamoyl-2-chloropropanamide
- N-Carbamoyl-2-methylpropanamide
- N-Carbamoyl-2-chloro-2-methylbutanamide
Comparison:
- N-Carbamoyl-2-chloro-2-methylpropanamide is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom, which imparts distinct chemical reactivity and steric effects.
- Compared to N-Carbamoyl-2-chloropropanamide , the additional methyl group in this compound increases its steric hindrance, affecting its reactivity.
- N-Carbamoyl-2-methylpropanamide lacks the chlorine atom, resulting in different chemical properties and reactivity patterns.
- N-Carbamoyl-2-chloro-2-methylbutanamide has a longer carbon chain, which influences its solubility and physical properties.
Eigenschaften
CAS-Nummer |
62721-27-1 |
|---|---|
Molekularformel |
C5H9ClN2O2 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
N-carbamoyl-2-chloro-2-methylpropanamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-5(2,6)3(9)8-4(7)10/h1-2H3,(H3,7,8,9,10) |
InChI-Schlüssel |
ANZNXOFTPVXIIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
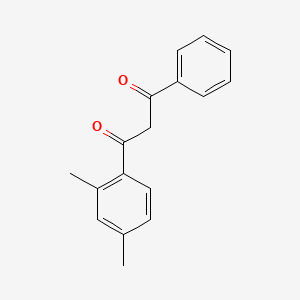
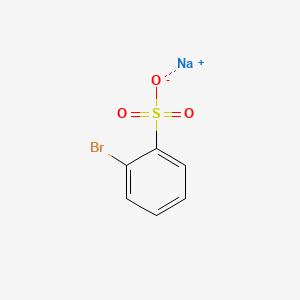
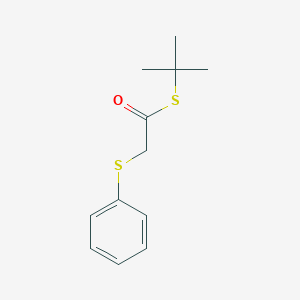
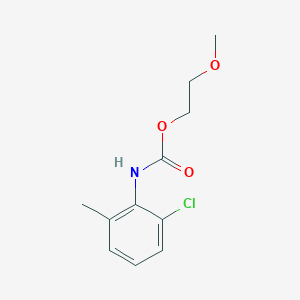
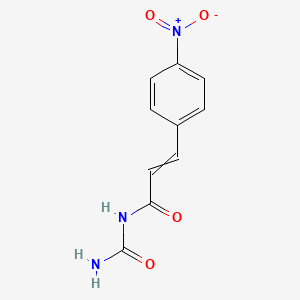
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

